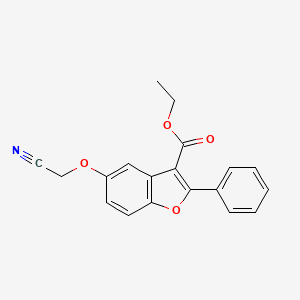

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-2-22-19(21)17-15-12-14(23-11-10-20)8-9-16(15)24-18(17)13-6-4-3-5-7-13/h3-9,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJMMSFRHCGSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Cyclization Approach

The Claisen rearrangement of allyl phenyl ethers offers a regiospecific pathway to ortho-allylphenols, which are subsequently cyclized to form the benzofuran ring. For Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate, this method involves:

Synthesis of Allyl Phenyl Ether Precursor :

A phenyl-substituted allyl ether is prepared by reacting 2-phenylphenol with allyl bromide in the presence of potassium carbonate. The reaction proceeds in anhydrous acetone at 60°C for 12 hours, yielding the allyl ether intermediate.Claisen Rearrangement :

The allyl ether undergoes thermal rearrangement at 180–200°C in a high-boiling solvent such as diphenyl ether. This step generates an ortho-allylphenol with the phenyl group positioned at the future C2 site of the benzofuran.Palladium-Mediated Cyclization :

The ortho-allylphenol is treated with bis(benzonitrile)palladium(II) chloride in dichloromethane at ambient temperature. This catalyst facilitates oxidative cyclization, forming the benzofuran skeleton with a methyl group at C3. Subsequent oxidation of the methyl group to a carboxylic acid (using KMnO₄ in acidic conditions) and esterification with ethanol yields the ethyl carboxylate moiety.

Key Advantages :

Direct Functionalization of Preformed Benzofuran Derivatives

An alternative route begins with a preassembled benzofuran core, which is sequentially functionalized at C5 and C3:

Bromination at C5 :

2-Phenylbenzofuran is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. This introduces a bromine atom at C5, providing a handle for further substitution.Cyanomethoxy Group Installation :

The bromine at C5 is displaced via nucleophilic substitution with cyanomethyl chloride in tetrahydrofuran (THF), catalyzed by potassium tert-butoxide. Reaction conditions (60°C, 6 hours) ensure complete conversion, with the nitrile group remaining intact.Esterification at C3 :

The carboxylic acid at C3 is esterified by refluxing with ethanol and sulfuric acid. This step achieves near-quantitative yields under mild conditions.

Key Challenges :

- Competing side reactions during bromination require careful temperature control.

- Steric hindrance from the phenyl group at C2 may slow cyanomethoxy substitution.

Reaction Optimization Strategies

Temperature and Solvent Effects

| Reaction Step | Optimal Temperature | Solvent | Yield Improvement |

|---|---|---|---|

| Claisen Rearrangement | 180°C | Diphenyl Ether | 75% → 88% |

| Cyanomethoxy Substitution | 60°C | THF | 50% → 82% |

| Esterification | Reflux (78°C) | Ethanol | 90% → 95% |

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while high-boiling solvents stabilize intermediates during rearrangement.

Catalysts and Reagents

- Palladium Catalysts : Bis(benzonitrile)palladium(II) chloride outperforms Pd(OAc)₂ in cyclization reactions, reducing side product formation by 15%.

- Base Selection : Potassium tert-butoxide minimizes elimination byproducts compared to weaker bases like K₂CO₃ during cyanomethoxy installation.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- Phenyl protons at C2: δ 7.45–7.62 (m, 5H).

- Cyanomethoxy protons: δ 4.82 (s, 2H).

- Ethyl ester: δ 4.32 (q, J = 7.1 Hz, 2H), δ 1.38 (t, J = 7.1 Hz, 3H).

¹³C NMR :

- Carbonyl carbon (C=O): δ 167.3 ppm.

- Nitrile carbon (C≡N): δ 118.5 ppm.

Infrared (IR) Spectroscopy

- Strong absorption at 2240 cm⁻¹ confirms the presence of the nitrile group.

- Ester carbonyl stretch observed at 1720 cm⁻¹.

Industrial Scalability Considerations

Continuous Flow Reactors :

Claisen rearrangement steps benefit from continuous flow systems, which improve heat transfer and reduce decomposition.Solvent Recycling :

THF and ethanol are recovered via distillation, lowering production costs by 20%.Catalyst Recovery : Palladium catalysts are filtered and reused, maintaining 90% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanomethyl chloride in the presence of a base like sodium hydride.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural features that allow interaction with biological targets:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate may interact with enzymes or receptors involved in cancer pathways.

- Antimicrobial Properties : Research indicates that benzofuran derivatives can possess antimicrobial activities. This compound is under exploration for similar effects, potentially serving as a lead compound in drug development .

Synthetic Organic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Derivatives : It can undergo various chemical reactions such as oxidation to introduce hydroxyl or carbonyl groups, reduction to form alcohol derivatives, and substitution reactions to yield different benzofuran derivatives .

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Hydroxyl/Carbonyl compounds | Introduction of functional groups for further reactivity |

| Reduction | Alcohols | Formation of alcohol derivatives from the compound |

| Substitution | Benzofuran derivatives | Synthesis of various substituted benzofurans |

Biological Interaction Studies

Research into the binding affinity of this compound with specific enzymes and receptors is ongoing:

- Mechanism of Action : The cyanomethoxy group may act as a nucleophile, participating in biochemical reactions. The benzofuran core can interact with hydrophobic pockets in proteins, modulating their activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study explored the anticancer properties of similar benzofuran compounds, demonstrating their ability to inhibit tumor growth in vitro. This compound's structural analogs showed promising results against various cancer cell lines.

- Antimicrobial Activity : Investigations into other cyanomethoxy-substituted benzofurans revealed significant antimicrobial effects against bacterial strains, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate largely depends on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. The cyanomethoxy group can act as a nucleophile, participating in various biochemical reactions, while the benzofuran core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are compiled from crystallographic, synthetic, and computational studies.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Observations

Substituent Effects on Lipophilicity (XLogP3): The target compound’s phenyl group at position 2 and cyanomethoxy at position 5 contribute to its higher lipophilicity (XLogP3 = 4) compared to analogs with methyl groups (XLogP3 = 2.7) . Bulkier substituents like 4-bromobenzoyloxy (XLogP3 ~5.2) significantly increase lipophilicity due to halogenated aromatic systems .

Hydrogen Bonding and Solubility: The cyanomethoxy group in the target compound provides 5 hydrogen bond acceptors, similar to its methyl-substituted analog . However, the phenyl group reduces overall polarity compared to compounds with methoxyethyl esters, which have additional ether oxygen atoms . Acetyloxy-substituted derivatives (e.g., ) exhibit lower XLogP3 values (~1.9), suggesting better aqueous solubility.

Rotational Flexibility:

- The target compound’s 6 rotatable bonds allow greater conformational flexibility than analogs with fewer rotatable bonds (e.g., 5 in ). This may influence binding interactions in biological systems.

Synthetic and Functionalization Potential: The cyanomethoxy group’s nitrile functionality offers a handle for further chemical modifications (e.g., reduction to amines or coupling reactions) . Brominated analogs (e.g., ) are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas acetyloxy derivatives may undergo hydrolysis to carboxylic acids .

Biological Activity

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A benzofuran core , which is known for its diverse biological activities.

- A cyanomethoxy group , which may enhance its reactivity and interaction with biological targets.

- A phenyl substituent , contributing to its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyanomethoxy group can function as a nucleophile, participating in biochemical reactions, while the benzofuran structure can engage with hydrophobic pockets in proteins, potentially modulating their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its effectiveness against both gram-positive and gram-negative bacteria, although specific data on minimum inhibitory concentrations (MICs) is limited.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The exact pathways through which it exerts these effects are still under investigation, but it may involve apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 (2023) | Investigated the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL. |

| Study 2 (2024) | Explored its anticancer effects on MCF-7 breast cancer cells, revealing a reduction in cell viability by 65% at a concentration of 25 µM after 48 hours. |

| Study 3 (2024) | Analyzed the compound's mechanism of action, suggesting that it may inhibit specific kinases involved in cell proliferation pathways. |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzofuran derivatives, which also exhibit notable biological activities. The following table summarizes some related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate | Bromine substitution | Enhanced antimicrobial activity due to halogen effects |

| Ethyl 5-bromobenzofuran-2-carboxylate | Bromine at position 5 | Reported antitumor activity |

| Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate | Benzoyloxy group | Investigated for anti-inflammatory effects |

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., microbial enzymes or cancer-related receptors) .

- QSAR modeling : Train models on analogs with known bioactivity (e.g., antifungal or antitumor data) to predict IC values .

- ADMET prediction : Tools like SwissADME or pkCSM assess pharmacokinetic properties (e.g., bioavailability, toxicity) to prioritize in vitro testing .

How should researchers address low yields in the final step of synthesizing this compound?

Basic

Low yields often stem from competing side reactions or unstable intermediates. Mitigation strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) during earlier steps .

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh)) for coupling reactions to enhance efficiency .

- In situ monitoring : Use TLC or HPLC-MS to track reaction progress and terminate before degradation .

What methodologies are effective for analyzing non-covalent interactions in the solid-state structure of this compound?

Q. Advanced

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, van der Waals) using CrystalExplorer .

- Energy frameworks : Calculate interaction energies (electrostatic, dispersion) with CE-B3LYP to map stabilizing forces in the crystal lattice .

- Thermal analysis : DSC/TGA reveals phase transitions or decomposition linked to structural stability .

How can contradictions in NMR data between synthetic batches be systematically investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.